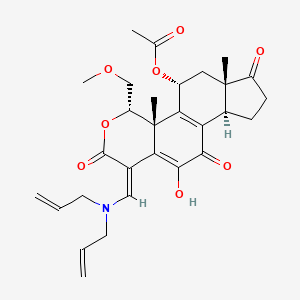
(Hydroxymethyl)silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(hydroxymethyl)silanetriol is an organosilanetriol and a one-carbon compound.
Wissenschaftliche Forschungsanwendungen
Water on Organosilane-Treated Silica Surfaces
- Application : Investigating water adsorption on organosilane-treated silica surfaces. This study has implications for understanding the interactions between water and silica surfaces modified with organosilanes, including (Hydroxymethyl)silanetriol (Zettlemoyer & Hsing, 1977).
Solid-state structure and condensation reaction
- Application : Exploring the structure and reactivity of silanetriols, which are relevant in the formation of polysiloxanes, a key class of silicon-containing polymers (Kim et al., 2005).
Water Dispersible Silanes for Polysilicon
- Application : Developing hydrophobic coatings on polysilicon substrates from aqueous media, crucial for microelectromechanical structure devices (Almanza-Workman et al., 2002).
Alkoxy Silanes in Industry
- Application : Utilization in paints, inks, adhesives, and water repellents, highlighting their role as adhesion promoters, crosslinkers, and hydrophobes (Witucki, 1993).
Organosilanetriols in Materials Science
- Application : As building blocks for three-dimensional metallasiloxanes, used in the synthesis of novel structural materials (Murugavel et al., 1999).
Control of Hydroxyl Group Content in Silica
- Application : Controlling surface properties of silica particles, crucial for various industrial applications (Kim et al., 2009).
Hydrolysis of γ-methacryloxypropyltrimethoxysilane
- Application : Studying hydrolysis processes of silanes, with implications in coatings and adhesion technologies (Pantoja et al., 2009).
Silane-Based Coatings with Nanoparticles
- Application : Improving corrosion resistance and wear resistance in materials, relevant in surface engineering (Armentia et al., 2018).
Chemically Coupled Hydroxyapatite-Polyethylene Composites
- Application : Enhancing bonding in composite materials for improved mechanical properties (Wang & Bonfield, 2001).
pH Influence on Hydrolysis Process of Silanes
- Application : Optimizing hydrolysis conditions for silanes, crucial in surface treatment technologies (Pantoja et al., 2010).
Aminosilanes in Functionalization
- Application : Addressing the issue of loss of functionality in amine-functionalized surfaces, important in material sciences (Smith & Chen, 2008).
Hydrogen Bonding Activation of Carbonyl Compounds
- Application : Investigating molecular recognition and design of new catalysts using silanediols (Tran et al., 2011).
Surface Modification of Cotton Nanocrystals
- Application : Achieving surface chemical modification, crucial in nanotechnology applications (Taipina et al., 2013).
Dip-Pen Nanolithography
- Application : Employing silanes in the fabrication of microarrays, pivotal in biotechnology and surface patterning (Jung et al., 2003).
Surface Modifier for Inorganic Particles
- Application : Surface modification of inorganic materials, relevant in coatings and material composites (Yoo et al., 2009).
Silanes in Cement Hydration and Mortar Properties
- Application : Investigating the impact of silanes on cement hydration and mechanical properties of mortars, important in construction materials (Feng et al., 2016).
Influence of Silane Coupling Agents on Surface Properties
- Application : Modifying surface properties of silicas, significant in various industrial sectors (Jesionowski & Krysztafkiewicz, 2001).
Stabilization of Organosilanetriols
- Application : Stabilizing silanetriols, relevant in the synthesis of metallosilicates (Prabusankar et al., 2004).
Labile Silanol Oligomers Synthesis
- Application : Synthesizing oligomers for applications in catalysis and molecular recognition (Yoshizawa et al., 2001).
Synthesis and Thermal Rearrangement of Silanols
- Application : Understanding the synthesis and behavior of silanols under thermal conditions, crucial in chemical synthesis (Tacke & Rohr-Aehle, 1988).
Eigenschaften
Molekularformel |
CH6O4Si |
|---|---|
Molekulargewicht |
110.14 g/mol |
IUPAC-Name |
trihydroxysilylmethanol |
InChI |
InChI=1S/CH6O4Si/c2-1-6(3,4)5/h2-5H,1H2 |
InChI-Schlüssel |
AJBXXAZBWHWHER-UHFFFAOYSA-N |
SMILES |
C(O)[Si](O)(O)O |
Kanonische SMILES |
C(O)[Si](O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)



![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)






